4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol
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Overview
Description
4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol is a complex organic compound with a unique structure that combines a brominated phenol group with an imidazo[1,2-b][1,2,4]triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of Imidazo[1,2-b][1,2,4]triazole: This step involves the cyclization of appropriate precursors, often using a combination of reagents such as hydrazine and formamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the imidazo[1,2-b][1,2,4]triazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenol or reduced imidazo[1,2-b][1,2,4]triazole derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.
Mechanism of Action
The mechanism of action of 4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylphenyl isocyanate: Shares the brominated phenyl group but differs in the functional groups attached to the phenyl ring.
2-amino-4-bromophenol: Similar brominated phenol structure but lacks the imidazo[1,2-b][1,2,4]triazole moiety.
Uniqueness
4-bromo-2-{6-[(2,6-dimethylphenyl)amino]-3H-imidazo[1,2-b][1,2,4]triazol-5-yl}phenol is unique due to its combination of a brominated phenol and an imidazo[1,2-b][1,2,4]triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16BrN5O |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-bromo-2-[6-(2,6-dimethylanilino)-1H-imidazo[1,2-b][1,2,4]triazol-5-yl]phenol |
InChI |
InChI=1S/C18H16BrN5O/c1-10-4-3-5-11(2)15(10)22-17-16(23-18-20-9-21-24(17)18)13-8-12(19)6-7-14(13)25/h3-9,22,25H,1-2H3,(H,20,21,23) |
InChI Key |
YBGLXTZPZACUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2NC=N3)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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